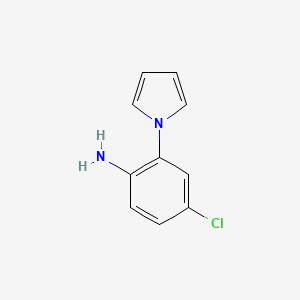

4-chloro-2-(1H-pyrrol-1-yl)aniline

Description

Significance of Aryl-Pyrrole and Chloroaniline Motifs in Contemporary Chemical Synthesis

Aryl-pyrrole and chloroaniline frameworks are fundamental building blocks in the synthesis of a wide array of organic molecules. The pyrrole (B145914) ring, a five-membered aromatic heterocycle, is a common feature in many natural products and pharmaceuticals. scispace.com Its derivatives are known to exhibit a range of biological activities, including anticancer, antimicrobial, and antiviral properties. nih.govresearchgate.net The presence of an aryl group attached to the pyrrole nitrogen introduces additional stability and electronic diversity.

Chloroanilines serve as versatile intermediates in the production of dyes, pesticides, and pharmaceuticals. ontosight.aiwikipedia.org The chlorine substituent can significantly influence the reactivity and biological activity of the parent aniline (B41778) molecule. researchgate.netresearchgate.net

Research Context and Scope of 4-chloro-2-(1H-pyrrol-1-yl)aniline within Heterocyclic Chemistry

Research on this compound is situated within the broader context of developing novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. The specific arrangement of the pyrrole ring, the aniline moiety, and the chlorine atom in this molecule creates a unique electronic and steric environment, making it a target for synthetic chemists exploring new reaction methodologies and structure-activity relationships. A general procedure for the synthesis of 2-(1H-pyrrol-1-yl)anilines involves the reaction of a substituted 2-nitroaniline (B44862) with 2,5-dimethoxytetrahydrofuran (B146720), followed by reduction of the nitro group. rsc.orgjournalgrid.com

Fundamental Structural Elements and Their Implications for Chemical Research

The chemical behavior of this compound is dictated by the interplay of its three key structural components: the aniline substructure, the pyrrole substructure, and the chloro substituent.

Aniline and its derivatives are fundamental components in organic synthesis. geeksforgeeks.org The amino group (-NH2) is a strong activating group, meaning it increases the electron density of the benzene (B151609) ring and makes it more susceptible to electrophilic aromatic substitution reactions. allen.inchemistrysteps.combyjus.com This heightened reactivity, however, can sometimes lead to over-reaction, such as the formation of multiple substitution products. libretexts.org To control the reactivity, the amino group is often protected, for instance, through acetylation. libretexts.org The basicity of the aniline nitrogen is influenced by substituents on the aromatic ring; electron-withdrawing groups decrease basicity, while electron-donating groups increase it. chemistrysteps.comfiveable.me Aniline can also participate in various other reactions, including diazotization and coupling reactions to form azo dyes. geeksforgeeks.orgallen.in

Pyrrole is an aromatic five-membered heterocycle. wikipedia.orglibretexts.org Its aromaticity arises from the delocalization of six π-electrons (four from the carbon atoms and two from the nitrogen atom's lone pair) across the ring, satisfying Hückel's rule. libretexts.orgpharmaguideline.com This aromatic character makes pyrrole less reactive in typical alkene reactions like hydrogenation and Diels-Alder reactions. wikipedia.org Instead, its reactivity is more akin to that of benzene, readily undergoing electrophilic substitution. wikipedia.org The pyrrole ring is considered electron-rich, making it highly reactive towards electrophiles, even more so than furan (B31954) and thiophene. slideshare.netksu.edu.sa

The chlorine atom on the aniline ring plays a crucial role in modulating the molecule's reactivity. As an electron-withdrawing group, it deactivates the benzene ring towards electrophilic substitution and decreases the basicity of the amino group. fiveable.me The position of the chloro substituent also directs the regioselectivity of further reactions. In nucleophilic substitution reactions, the chloro group can act as a leaving group under certain conditions. tandfonline.com The presence of a chlorine atom can also influence the biological activity of a molecule, often enhancing its lipophilicity and ability to interact with biological targets. researchgate.netresearchgate.net

Chemical and Physical Properties

Below is a table summarizing some of the known properties of this compound.

| Property | Value | Reference |

| CAS Number | 687638-11-5 | sigmaaldrich.combldpharm.combiosynth.comfluorochem.co.uk |

| Molecular Formula | C₁₀H₉ClN₂ | biosynth.com |

| Molecular Weight | 192.64 g/mol | biosynth.com |

| Melting Point | 85-87 °C | sigmaaldrich.com |

| Physical Form | Powder | sigmaaldrich.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| InChI Key | QOKNVTYZFLBMCY-UHFFFAOYSA-N | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-pyrrol-1-ylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2/c11-8-3-4-9(12)10(7-8)13-5-1-2-6-13/h1-7H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOKNVTYZFLBMCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(C=CC(=C2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Chloro 2 1h Pyrrol 1 Yl Aniline and Cognate Precursors

Synthesis of Key Pyrrole-Aniline Precursors

The creation of the core 2-(1H-pyrrol-1-yl)aniline structure is a critical preliminary phase in the synthesis of the target compound. This process relies on modified classical reactions tailored for these specific substrates.

Modified Literature Procedures for the Preparation of 2-(1H-pyrrol-1-yl)anilines

The synthesis of 2-(1H-pyrrol-1-yl)anilines is generally accomplished through a two-step sequence starting from substituted 2-nitroanilines. rsc.org This involves the formation of the pyrrole (B145914) ring, followed by the reduction of the nitro group to an amine. This sequence is a common strategy for accessing various derivatives of this scaffold. rsc.orgrsc.org

A widely employed method for constructing the pyrrole ring onto an aniline (B41778) backbone is a variation of the Paal-Knorr pyrrole synthesis, which utilizes 2,5-dimethoxytetrahydrofuran (B146720) as a succinaldehyde (B1195056) equivalent. rsc.orgresearchgate.netorganic-chemistry.org In this procedure, a substituted 2-nitroaniline (B44862) is reacted with 2,5-dimethoxytetrahydrofuran in an acidic medium, typically glacial acetic acid, under reflux conditions. rsc.orgrsc.org The acidic environment is crucial for the reaction, facilitating the in-situ hydrolysis of the dimethoxytetrahydrofuran to 1,4-dicarbonyl species, which then undergoes condensation with the primary amine. researchgate.net This condensation, followed by cyclization and dehydration, yields the N-substituted pyrrole. mdpi.com The reaction is generally vigorous and is refluxed for a period of a few hours to ensure completion. rsc.orgrsc.org

Table 1: Representative Conditions for Condensation of Nitroanilines with 2,5-Dimethoxytetrahydrofuran

| Reactant A | Reactant B | Solvent | Conditions | Duration | Product | Reference |

| Substituted 2-nitroaniline | 2,5-Dimethoxytetrahydrofuran | Acetic Acid | Reflux (120 °C) | 2 h | 1-(Substituted-2-nitrophenyl)-1H-pyrrole | rsc.org |

| Substituted Nitroaniline (S1) | 2,5-Dimethoxytetrahydrofuran (S2) | Acetic Acid | Reflux | 2 h | Intermediate (S3) | rsc.org |

Following the successful formation of the 1-(nitrophenyl)pyrrole intermediate, the subsequent step is the reduction of the nitro group to the corresponding aniline. A highly effective and commonly used method for this transformation is a metal-mediated reduction using iron powder (Fe(0)) in the presence of an electrolyte such as ammonium (B1175870) chloride (NH4Cl). rsc.org This method is a variation of the Béchamp reduction and is valued for its efficiency and the use of inexpensive and relatively safe reagents. rsc.orgunimi.it The reaction is typically carried out in a protic solvent system, such as water or an ethanol (B145695)/water mixture, and heated to reflux for several hours. rsc.orgrsc.org The iron acts as the reducing agent, being oxidized in the process, while the ammonium chloride helps to maintain a suitable pH and activate the metal surface. Alternative strategies for nitro group reduction include catalytic hydrogenation or the use of other reducing agents like tin(II) chloride, but the iron/ammonium chloride system remains a prevalent choice in many documented procedures. rsc.orgunimi.itresearchgate.net

Table 2: Conditions for Iron-Mediated Reduction of Nitrophenyl-Pyrroles

| Reactant | Reducing System | Solvent | Conditions | Duration | Product | Reference |

| 1-(Substituted-2-nitrophenyl)-1H-pyrrole | Iron powder (Fe), NH4Cl | Water | Reflux | 4 h | Substituted 2-(1H-pyrrol-1-yl)aniline | rsc.org |

| Intermediate Nitro Compound (S3) | Iron powder (Fe), NH4Cl | Ethanol/Water | Reflux | 4 h | Substituted 2-(1H-pyrrol-1-yl)aniline | rsc.org |

Synthesis of Halogenated Aniline Intermediates for Pyrrole Annulation Pathways

The synthesis of the target molecule, 4-chloro-2-(1H-pyrrol-1-yl)aniline, necessitates the use of a halogenated precursor. The most direct pathway involves starting with a correspondingly substituted aniline, namely 4-chloro-2-nitroaniline. This intermediate is a commercially available compound, but its synthesis is a fundamental process in organic chemistry. The preparation of such halogenated nitroanilines typically involves the nitration of a halogenated benzene (B151609) derivative or the halogenation of a nitroaniline. For instance, the selective chlorination of 2-nitroaniline at the para-position can be achieved using various chlorinating agents. Modern methods for the selective halogenation of aromatic compounds, including anilines, often utilize reagents like N-chlorosuccinimide (NCS) in the presence of a catalyst. researchgate.net The availability of these halogenated intermediates is crucial as they dictate the substitution pattern on the final product's aniline ring. researchgate.net

Direct and Indirect Synthetic Routes to this compound

The primary and most thoroughly documented route to this compound is an indirect pathway. rsc.org This method involves the synthesis of the key precursor, 5-chloro-2-(1H-pyrrol-1-yl)aniline, which is the same compound, sometimes named with the substituent position relative to the pyrrole-aniline core. rsc.orgsemanticscholar.orgacs.org

The indirect route begins with 4-chloro-2-nitroaniline. This starting material undergoes the Clauson-Kaas reaction with 2,5-dimethoxytetrahydrofuran in acetic acid to form 1-(4-chloro-2-nitrophenyl)-1H-pyrrole. rsc.orgrsc.org This intermediate is then subjected to reduction, most commonly using an iron/ammonium chloride system, to yield the final product, this compound. rsc.orgrsc.org This compound is frequently used as a building block in the synthesis of more complex heterocyclic structures, such as pyrrolo[1,2-a]quinoxalines. semanticscholar.orgacs.org

Targeted Functionalization Approaches for Aniline and Pyrrole Rings

A more direct synthetic route to this compound would involve the late-stage functionalization of the parent molecule, 2-(1H-pyrrol-1-yl)aniline. This approach would entail the regioselective introduction of a chlorine atom onto the aniline ring. Electrophilic aromatic substitution is the key reaction for such a transformation.

The targeted chlorination of the aniline ring can be achieved using specific halogenating agents. researchgate.net Given the activating nature of the amino group and the pyrrole substituent, the aniline ring is susceptible to electrophilic attack. The challenge lies in controlling the regioselectivity to favor substitution at the C-4 position (para to the amino group). The use of N-chlorosuccinimide (NCS), potentially with a catalytic system to modulate reactivity and selectivity, represents a viable strategy for this direct chlorination. researchgate.net This method avoids the need to handle the corresponding nitro-intermediate and reduces the number of synthetic steps, which is advantageous from a process chemistry perspective.

Multi-Step Synthetic Sequences and Strategic Retrosynthetic Analysis

The construction of this compound often involves a multi-step synthetic approach, which can be strategically disconnected through retrosynthetic analysis. A common and effective strategy commences with a suitably substituted nitroaniline.

A general and widely adopted method for the synthesis of 2-(1H-pyrrol-1-yl)anilines involves a two-step sequence starting from a substituted 2-nitroaniline. rsc.orgacs.org The initial step is the reaction of the nitroaniline with 2,5-dimethoxytetrahydrofuran in acetic acid under reflux conditions. rsc.orgacs.org This reaction, known as the Clauson-Kaas reaction, forms the pyrrole ring. The resulting 1-(2-nitrophenyl)-1H-pyrrole intermediate is then subjected to reduction of the nitro group. rsc.orgacs.org

Several reducing agents can be employed for this transformation. A common method utilizes iron powder in the presence of ammonium chloride in an aqueous solution at reflux. rsc.org An alternative and efficient method for the reduction is the use of sodium borohydride (B1222165) in the presence of a nickel(II) chloride hexahydrate catalyst in a mixture of acetonitrile (B52724) and water at a low temperature (0 °C), followed by stirring at room temperature. acs.orgacs.org This two-step process provides a reliable route to various substituted 2-(1H-pyrrol-1-yl)anilines, including the chlorinated analogue. rsc.orgacs.org

For instance, the synthesis of this compound specifically starts from 5-chloro-2-nitroaniline. acs.org The reaction with 2,5-dimethoxytetrahydrofuran in refluxing acetic acid yields 1-(4-chloro-2-nitrophenyl)-1H-pyrrole. acs.org Subsequent reduction of this intermediate, for example with NiCl₂·6H₂O and NaBH₄, affords the target molecule, this compound, as a white solid. acs.orgacs.org

Optimization of Reaction Conditions, Catalysis, and Yields in Academic Synthesis

The efficiency of the synthesis of pyrrolylanilines is highly dependent on the optimization of reaction conditions, including the choice of catalyst, solvent, and temperature. Academic research has explored various catalytic systems to improve yields and reaction times.

In the synthesis of related pyrrolo[1,2-a]quinoxalines from 1-(2-aminophenyl)pyrroles, the choice of catalyst and oxidant has been shown to be critical. For example, in an iron-catalyzed annulation reaction, FeCl₃ was identified as an effective catalyst. rsc.org The optimization of reaction conditions for this specific transformation involved screening various catalysts, oxidants, and solvents. rsc.org While this example pertains to a subsequent reaction of the pyrrolylaniline core, the principles of optimization are broadly applicable.

The synthesis of N-substituted pyrroles via the Paal-Knorr reaction, which is conceptually related to the Clauson-Kaas synthesis of the pyrrole ring in our target molecule, has been shown to be efficiently catalyzed by low-cost and commercially available aluminas under solvent-free conditions. mdpi.com This highlights a trend towards more sustainable and economically viable catalytic systems.

Furthermore, in the context of Pictet-Spengler-type reactions involving 2-(1H-pyrrol-1-yl)anilines, extensive optimization of catalysts and reaction conditions has been undertaken to achieve high yields and enantioselectivity. acs.org While the focus of that study was on asymmetric synthesis, the screening of various Brønsted acid catalysts and the investigation of solvent and temperature effects provide valuable insights into the reactivity of the 2-(1H-pyrrol-1-yl)aniline scaffold. acs.org For example, catalysts such as (R)-C8 and (R)-C9 were found to give high yields (81-90%) in the synthesis of 4,5-dihydropyrrolo[1,2-a]quinoxalines. acs.org Such findings underscore the importance of catalyst selection in directing the outcome of reactions involving these aniline derivatives.

Synthesis of Structurally Related Chlorinated Pyrrolylanilines and Their Derivatives

The synthetic methodologies developed for this compound can be extended to prepare a variety of structurally related compounds, including other halogenated analogues and more complex derivatives.

Synthesis of 4-Fluoro-2-(1H-pyrrol-1-yl)aniline Analogues

The synthesis of the corresponding fluoro-analogue, 4-fluoro-2-(1H-pyrrol-1-yl)aniline, follows a similar synthetic pathway to the chloro-derivative. The preparation typically starts from the appropriately substituted aniline precursor. rsc.org A general method for preparing substituted 2-(1H-pyrrol-1-yl)anilines involves refluxing a mixture of the substituted aniline and 2,5-dimethoxytetrahydrofuran in acetic acid. rsc.org In a specific example, 4-fluoro-2-(1H-pyrrol-1-yl)aniline was prepared and isolated as a white solid with a yield of 67%. rsc.org

Synthesis of N-(Aryl/Heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamide Derivatives

A series of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamide derivatives have been synthesized, demonstrating the utility of pyrrolylanilines as intermediates in the construction of more complex molecules with potential biological activity. mdpi.comresearchgate.netnih.gov The synthesis of these compounds is typically achieved through a multi-step process. mdpi.comresearchgate.net

The initial step often involves the N-sulfonation of an appropriate aryl or heteroarylamine with 4-acetylaminobenzenesulfonyl chloride. mdpi.com This reaction is carried out in the presence of a base such as dry pyridine (B92270) or a mixture of dry acetone (B3395972) and pyridine. mdpi.comresearchgate.net The resulting 4-acetamido-N-(aryl/heteroaryl)benzenesulfonamide is then hydrolyzed to afford the corresponding 4-amino-N-(aryl/heteroaryl)benzenesulfonamide. mdpi.comresearchgate.net This hydrolysis can be performed using either acidic (aqueous HCl) or basic (8% NaOH in ethanol) conditions. researchgate.net

The final step in the sequence is the formation of the pyrrole ring. This is accomplished by reacting the 4-amino-N-(aryl/heteroaryl)benzenesulfonamide with 2,5-dimethoxytetrahydrofuran in a mixture of p-dioxane and glacial acetic acid at reflux for an extended period (24-26 hours). mdpi.comresearchgate.net This sequence has been successfully applied to synthesize a diverse range of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamide derivatives. mdpi.comresearchgate.netnih.gov

Elucidation of Reaction Mechanisms and Chemical Transformations

Investigation of Nucleophilic Aromatic Substitution (SNAr) Pathways Involving Halogenated Anilines

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for the functionalization of aromatic rings, particularly those bearing electron-withdrawing groups and a suitable leaving group. science.gov In the context of halogenated anilines like 4-chloro-2-(1H-pyrrol-1-yl)aniline, the chlorine atom can be displaced by various nucleophiles.

The mechanism of SNAr reactions typically proceeds via a two-step process involving the formation of a Meisenheimer complex. frontiersin.org The first step is the nucleophilic attack on the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized anionic intermediate known as the Meisenheimer complex. frontiersin.org The subsequent step involves the departure of the leaving group, restoring the aromaticity of the ring. frontiersin.org The rate-determining step can vary depending on the specific reactants and conditions. researchgate.net

Studies on related systems, such as the reaction of 2-chloro-5-nitropyrimidine (B88076) with amines, provide insights into the mechanistic details. frontiersin.org The analysis of Brønsted-type plots, which correlate the reaction rate with the pKa of the nucleophile, can help to elucidate the degree of bond formation in the transition state. frontiersin.org

Acid catalysis plays a crucial role in the amination of various heterocyclic compounds. ntnu.no In the case of pyrrole (B145914) synthesis, acid catalysts facilitate the Paal-Knorr condensation of 1,4-dicarbonyl compounds with primary amines. rsc.org Similarly, the amination of furan (B31954) derivatives to yield pyrroles is often carried out in the presence of acid catalysts like alumina (B75360) and titania at elevated temperatures. rsc.org The use of solid acid catalysts, such as H-form zeolites, has been shown to be highly effective, providing nearly quantitative yields of N-substituted pyrroles under relatively mild conditions. rsc.org

In the context of SNAr reactions of halogenated heterocycles with anilines, acid catalysis can enhance the reaction rate. ntnu.no For instance, the amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with anilines is effectively catalyzed by acids like HCl. ntnu.no The acid can protonate the heterocyclic substrate, increasing its electrophilicity and making it more susceptible to nucleophilic attack. ntnu.no However, the amount of acid must be carefully controlled, as excessive acidity can lead to side reactions such as solvolysis of the starting material. ntnu.no

The choice of solvent also significantly impacts the outcome of these acid-catalyzed amination reactions. While solvents like ethanol (B145695) have been used, water has been found to be a suitable medium, with the acid amount having a less pronounced effect on hydrolysis compared to alcohol-based systems. ntnu.no The success of the reaction is also dependent on the electronic properties and steric hindrance of the aniline (B41778) nucleophile. Anilines with weakly deactivating groups or activating groups generally show good reactivity, while those with bulky ortho-substituents or pKa values outside an optimal range are less suitable substrates. ntnu.no

Understanding the site of protonation in heterocyclic systems like pyrrolopyrimidines under acidic conditions is critical for elucidating reaction mechanisms. ntnu.no Pyrrolopyrimidines, which consist of a pyrrole ring fused to a pyrimidine (B1678525) ring, possess multiple potential protonation sites. ontosight.ai

In a study involving 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, ¹H-NMR analysis was employed to investigate the protonation site in the presence of acid. ntnu.no While the analysis indicated that the compound was indeed protonated under acidic conditions, identifying the exact protonation site proved challenging. ntnu.no Potential protonation sites include the nitrogen atoms of the pyrimidine ring and the C-5 position of the pyrrole ring, due to the delocalization of the aromatic π-system. ntnu.no The pKa of the molecule plays a significant role in determining the most likely site of protonation. ntnu.no

In analogous 2-aminoindoles, the protonation site is influenced by the substituent at the 3-position. researchgate.net When the 3-position is unsubstituted or bears a phenyl group, protonation occurs at this position. researchgate.net However, if an electron-withdrawing group is present at the 3-position, the exocyclic nitrogen atom is protonated. researchgate.net In contrast, 3-aminoindoles consistently undergo protonation at the amino group. researchgate.net These findings highlight the subtle electronic effects that govern the site of protonation in related heterocyclic systems.

Cyclization Reactions and Annulation Strategies for Pyrrole-Aniline Systems

The pyrrole-aniline scaffold, as present in this compound, is a valuable precursor for the synthesis of fused heterocyclic systems, particularly those containing the pyrrolo[1,2-a]quinoxaline (B1220188) core. This core structure is of significant interest due to its presence in molecules with diverse biological and photoelectric properties. researchgate.net

A common and effective strategy for the synthesis of pyrrolo[1,2-a]quinoxalines involves the cyclization of 1-(2-aminophenyl)pyrroles with a one-carbon synthon. researchgate.netsci-hub.se Various catalytic systems have been developed to facilitate this transformation, including those based on iron, copper, and gold.

Iron-Catalyzed Reactions: Iron catalysts, being inexpensive and environmentally benign, are attractive for these cyclization reactions. rsc.org FeCl₃ has been successfully employed to catalyze the synthesis of pyrrolo[1,2-a]quinoxalines from 1-(2-aminophenyl)pyrroles and cyclic ethers. rsc.org This reaction involves the functionalization of C(sp³)-H bonds and the construction of both C-C and C-N bonds. rsc.org In a similar vein, iron catalysts can utilize solvents like dimethyl sulfoxide (B87167) (DMSO) as a carbon source for the oxidative cyclization, where DMSO decomposes to formaldehyde (B43269) in the presence of the catalyst and oxygen. sci-hub.se

Copper-Catalyzed Reactions: Copper-based catalytic systems are also widely used. researchgate.net A copper/O₂ system provides an ideal platform for these transformations due to the low cost and toxicity of copper and the environmental friendliness of molecular oxygen as an oxidant. researchgate.net For example, Cu-catalyzed oxidative C-H activation reactions between 1-(2-aminoaryl)pyrroles and 2-methylquinolines have been reported to yield pyrrolo[1,2-a]quinoxalines. researchgate.net Another approach involves the copper-catalyzed one-pot reaction of 1-(2-aminophenyl)pyrroles with aldehydes, which proceeds through imine formation, cyclization, and oxidation at room temperature. bohrium.com

Gold-Catalyzed Reactions: Gold catalysts have also been utilized in cascade reactions to form pyrrolo[1,2-a]quinoxalines. acs.org A gold(I)-catalyzed tandem process of hydroamination and hydroarylation between pyrrole-substituted anilines and alkynes has been developed, affording the desired products in moderate to excellent yields. acs.org

The general mechanism for these reactions often involves the initial formation of an imine intermediate from the reaction of the 1-(2-aminophenyl)pyrrole with an aldehyde or a species that can generate an aldehyde in situ. sci-hub.se This is followed by an intramolecular cyclization, such as a Mannich-type reaction, to form a dihydroquinoxaline intermediate, which is then oxidized to the final pyrrolo[1,2-a]quinoxaline product. sci-hub.se

Table 1: Catalytic Systems for the Synthesis of Pyrrolo[1,2-a]quinoxalines from 1-(2-aminophenyl)pyrroles

| Catalyst | Carbon Source | Key Features |

|---|---|---|

| FeCl₃ | Cyclic ethers, DMSO | Low-cost, readily available starting materials, good functional group tolerance. sci-hub.sersc.org |

| Copper/O₂ | 2-Methylquinolines, Aldehydes | Inexpensive, environmentally benign oxidant, mild reaction conditions. researchgate.netbohrium.com |

| Gold(I) | Alkynes | Tandem hydroamination/hydroarylation, applicable to various alkynes. acs.org |

| Rhodium(III) | Vinylene carbonate | C-H activation and annulation. researchgate.net |

| FeMoSe Nanocatalyst | Aryl acetic acids | Decarboxylation-intramolecular cyclization-oxidation cascade. sci-hub.se |

Rhodium(III)-catalyzed C-H activation has emerged as a powerful tool for the synthesis of complex heterocyclic structures. mdpi.com This methodology offers high efficiency, good functional group tolerance, and regioselectivity under mild reaction conditions. mdpi.com In the context of pyrrolyl- and indolylanilines, Rh(III) catalysis facilitates C-H activation and subsequent annulation to form fused ring systems. researchgate.netntu.edu.sg

For instance, the synthesis of pyrrole-fused quinoxalines has been achieved through the Rh(III)-catalyzed reaction of a pyrrolylaniline with vinylene carbonate. researchgate.net This transformation proceeds via a C-H activation and annulation pathway. researchgate.net The carboxylic acid directing group has been shown to be effective in directing C-H activation for Rh(III)-catalyzed intramolecular Heck-type reactions. nih.gov Additionally, in situ generated imines can assist in Rh(III)-catalyzed vinylic C-H activation. nih.gov

These reactions typically involve an oxidative C-H activation step, where the Rh(III) catalyst is involved in the cleavage of a C-H bond, followed by coordination of the coupling partner and subsequent reductive elimination to form the final product and regenerate the active catalyst. nih.gov

Decarboxylative cascade reactions represent an atom-economical and efficient strategy for the construction of quinoxaline (B1680401) and related heterocyclic structures. rsc.orgscilit.com These reactions often involve the coupling of an aniline derivative with a carboxylic acid, where the carboxylic acid serves as a source of a carbon unit after decarboxylation.

One such example is the synthesis of pyrrolo[1,2-a]quinoxalines through a decarboxylation-intramolecular cyclization-oxidation cascade. sci-hub.se This reaction utilizes 1-(2-nitroaryl)-1H-pyrroles, formed from the Clauson-Kaas reaction of substituted 2-nitroanilines and 2,5-dimethoxytetrahydrofuran (B146720), which then react with aryl acetic acids in the presence of an FeMoSe nanocatalyst. sci-hub.se

Another approach involves an acid-functionalized ionic liquid-catalyzed cascade decarboxylative cyclization of 2-arylanilines with α-oxocarboxylic acids. scilit.com This method allows for the synthesis of quinoxalines in water under ambient conditions. rsc.org The reaction proceeds through a cascade of events initiated by the decarboxylation of the α-oxocarboxylic acid. rsc.org

Intramolecular Dehydrative Cyclization Processes in Pyrrole Derivatives

The structure of this compound, which contains a nucleophilic pyrrole ring positioned ortho to an amino group, makes it an ideal precursor for intramolecular cyclization reactions to form fused heterocyclic systems. A prominent example of such a transformation is the synthesis of pyrrolo[1,2-a]quinoxalines. This process is a variation of the Pictet-Spengler reaction, a powerful method for constructing nitrogen-containing polycycles. acs.orgwikipedia.orgnih.gov

The general mechanism involves the condensation of the aniline's amino group with an aldehyde or ketone to form an intermediate imine. The subsequent step is an intramolecular electrophilic aromatic substitution, where the electron-rich pyrrole ring attacks the electrophilic iminium ion. wikipedia.org This ring-closure, or annulation, is followed by a dehydration or oxidation step to yield the final aromatic pyrrolo[1,2-a]quinoxaline system. acs.orgbohrium.combohrium.com

Several catalytic systems have been developed to facilitate this transformation. For instance, iron-catalyzed oxidative coupling of 1-(2-aminophenyl)pyrroles with methyl arenes has been shown to produce 4-aryl-pyrrolo[1,2-a]quinoxalines. acs.orgnih.gov In this reaction, the methyl arene is oxidized in situ to an aldehyde, which then participates in the Pictet-Spengler-type cyclization. acs.org Research has specifically documented the use of this compound in such a reaction with toluene, yielding the corresponding 7-chloro-4-phenyl-pyrrolo[1,2-α]quinoxaline. researchgate.net Other methods include copper-catalyzed reactions with aldehydes and electrochemical approaches that enable the cyclization under mild conditions. bohrium.comrsc.orgrsc.org

A related intramolecular dehydrative cyclization is the Bischler-Napieralski reaction, which typically involves the cyclization of β-arylethylamides using a dehydrating agent like phosphoryl chloride (POCl₃) to form dihydroisoquinolines. wikipedia.orgorganic-chemistry.org While classically applied to different substrates, the underlying principle of intramolecular electrophilic attack followed by dehydration is a cornerstone of heterocyclic synthesis and is conceptually similar to the formation of the pyrroloquinoxaline core from this compound derivatives. wikipedia.org

| Reaction Type | Reactant(s) with 1-(2-aminophenyl)pyrrole derivative | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Pictet-Spengler-type Annulation | Methyl Arenes (e.g., Toluene) | Iron catalyst, DTBP, O₂ | 4-Aryl-pyrrolo[1,2-a]quinoxalines | acs.orgnih.gov |

| Copper-Catalyzed Domino Reaction | Aldehydes | Cu(OTf)₂ | Pyrrolo[1,2-a]quinoxalines | bohrium.combohrium.com |

| Electrochemical Annulation | Cyclic Ethers (e.g., THF) | Electrochemical cell, NaClO₄ | Pyrrolo[1,2-a]quinoxalines | rsc.orgrsc.org |

| Indium-Catalyzed One-Pot Synthesis | 2-(prop-2-ynyloxy)benzaldehydes | InCl₃ | Benzooxazepino-fused Pyrroloquinoxalines | semanticscholar.org |

General Chemical Reactivity Studies of the Aniline and Pyrrole Moieties

Oxidation Pathways and Formation of Oxidized Products

The oxidation of this compound can occur at either the aniline or the pyrrole moiety, with the specific outcome depending on the oxidant and reaction conditions.

The aniline ring is susceptible to oxidation. Strong oxidizing agents can transform aromatic amines into a variety of products, including colored polymeric materials. The presence of the electron-withdrawing chloro substituent is known to decrease the rate of oxidation reactions compared to unsubstituted aniline. nih.gov Anodic oxidation of substituted anilines has also been studied, indicating that electrochemical methods can be used to initiate oxidation. acs.org Under certain oxidative conditions, particularly in the context of the cyclization reactions mentioned previously, the initially formed dihydro-pyrroloquinoxaline intermediate is oxidized to the fully aromatic quinoxaline system. acs.orgbohrium.com This oxidative aromatization is a crucial step in many synthetic routes.

The pyrrole ring is an electron-rich heterocycle and is thus highly sensitive to oxidation. Strong oxidants can lead to ring-opening or polymerization. Milder oxidation can yield products such as pyrrolinones. For a related compound, N,N-dimethyl-4-(1H-pyrrol-2-yl)aniline, oxidation with reagents like potassium permanganate (B83412) has been reported to yield N-oxide derivatives.

Reduction Pathways and Products

Reduction of this compound can selectively target the chloro substituent or the pyrrole ring.

The chloro group on the aniline ring can be removed via hydrodehalogenation. This is typically achieved through catalytic hydrogenation, for example, using a palladium on carbon (Pd/C) catalyst in the presence of a base. This would yield 2-(1H-pyrrol-1-yl)aniline.

The pyrrole ring can be reduced to a pyrrolidine (B122466) ring under more forcing catalytic hydrogenation conditions. This transformation typically requires more active catalysts, such as those based on rhodium or ruthenium, and higher pressures of hydrogen gas. This would result in the formation of 4-chloro-2-(pyrrolidin-1-yl)aniline. For a similar pyrrole-containing aniline, reduction using hydrogen gas with a palladium catalyst has been noted.

While the target compound already possesses an amine group, it is relevant to note that a common synthetic strategy for related structures involves the reduction of a nitro group. For example, 1-(2-nitrophenyl)pyrrole (B1580555) derivatives can be reduced using iron powder in acidic conditions to generate the corresponding 1-(2-aminophenyl)pyrrole in situ, which then undergoes further reactions. bohrium.com

Electrophilic and Nucleophilic Substitution Patterns on Aromatic Rings

The reactivity of this compound in substitution reactions is governed by the electronic properties of its functional groups.

Electrophilic Substitution:

On the Aniline Ring: The aniline ring possesses a powerful activating and ortho-, para-directing amino group, a deactivating and ortho-, para-directing chloro group, and a deactivating pyrrol-1-yl group. The strong activating effect of the amino group dominates, directing incoming electrophiles primarily to the positions ortho and para to it. The available positions are C-3 and C-5. Therefore, electrophilic substitution reactions like halogenation, nitration, or sulfonation would be expected to occur at these positions.

On the Pyrrole Ring: The pyrrole ring is highly activated towards electrophilic substitution, far more so than benzene (B151609). wikipedia.orgwikipedia.org The nitrogen lone pair contributes to the aromatic π-system, creating high electron density on the ring carbons. Electrophilic attack preferentially occurs at the C-2' or C-5' positions (alpha to the nitrogen). Since the C-1' position is bonded to the aniline ring, substitution is expected at the C-2' and C-5' positions. The intramolecular cyclizations that form pyrrolo[1,2-a]quinoxalines are themselves examples of intramolecular electrophilic substitution on the pyrrole ring. acs.orgbohrium.com

Nucleophilic Substitution: The aniline ring is substituted with a chloro group, which can be displaced via a nucleophilic aromatic substitution (SNAr) reaction. The ring is moderately activated for this reaction by the presence of the electron-withdrawing pyrrol-1-yl group ortho to the chlorine's position and the inherent electron-withdrawing nature of the chloro group itself. Strong nucleophiles can replace the chlorine atom at the C-4 position. This type of reaction is a common strategy in medicinal chemistry for modifying heterocyclic scaffolds. ntnu.nonih.gov

| Reaction Type | Reactive Site | Directing Effects/Controlling Factors | Expected Product Type |

|---|---|---|---|

| Electrophilic Substitution | Aniline Ring (C-3, C-5) | Activating -NH₂ group (ortho, para-directing) | Halogenated, nitrated, or sulfonated aniline derivatives |

| Electrophilic Substitution | Pyrrole Ring (C-2', C-5') | Electron-rich heterocyclic ring | Substituted pyrrole derivatives (e.g., acylated, halogenated) |

| Nucleophilic Aromatic Substitution | Aniline Ring (C-4) | Electron-withdrawing -Cl group | Displacement of chlorine by a nucleophile (e.g., -OR, -NR₂) |

| Oxidation | Aniline or Pyrrole Ring | Choice of oxidizing agent | Quinone-imines, pyrrolinones, or polymeric materials |

| Reduction | Chloro Group or Pyrrole Ring | Choice of reducing agent and conditions | Dehalogenated aniline or pyrrolidine derivative |

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

Application of ¹H NMR and ¹³C NMR for Definitive Structural Assignment and Purity Assessment

¹H and ¹³C NMR spectroscopy are fundamental for the definitive structural assignment and purity assessment of 4-chloro-2-(1H-pyrrol-1-yl)aniline.

In the ¹H NMR spectrum, the protons on the pyrrole (B145914) and aniline (B41778) rings exhibit distinct chemical shifts. For a related compound, 2-(1H-pyrrol-1-yl)aniline, the pyrrole protons appear as multiplets, while the aniline protons also show characteristic splitting patterns. rsc.org For this compound, the introduction of a chlorine atom at the 4-position of the aniline ring influences the chemical shifts of the adjacent aromatic protons due to its electron-withdrawing nature. The amino group protons typically appear as a broad singlet.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of the carbon atoms in the aniline ring are influenced by the chloro and pyrrolyl substituents. For the parent compound 2-(1H-pyrrol-1-yl)aniline, the carbon signals have been assigned, providing a basis for comparison. rsc.org High-resolution mass spectrometry further confirms the molecular formula as C₁₀H₉ClN₂. rsc.orgbiosynth.combldpharm.com

Table 1: Representative ¹H and ¹³C NMR Data for a Related Aniline Derivative

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 7.16-7.12 | m | Aniline-H |

| ¹H | 6.82 | t | Pyrrole-H |

| ¹H | 6.79-6.75 | m | Aniline-H |

| ¹H | 6.33 | t | Pyrrole-H |

| ¹H | 3.68 | s | NH₂ |

| ¹³C | 142.07 | - | Aniline C-N |

| ¹³C | 128.59 | - | Aniline C-H |

| ¹³C | 127.54 | - | Aniline C-H |

| ¹³C | 127.20 | - | Aniline C-C |

| ¹³C | 121.74 | - | Pyrrole C-H |

| ¹³C | 118.43 | - | Aniline C-H |

| ¹³C | 116.13 | - | Aniline C-H |

| ¹³C | 109.42 | - | Pyrrole C-H |

Note: Data is for 2-(1H-pyrrol-1-yl)aniline and serves as a reference. rsc.org

Advanced NMR Techniques for Investigating Conformational Preferences and Intermolecular Interactions

The rotational barrier around the C-N bond connecting the pyrrole and aniline rings gives rise to the possibility of atropisomerism, a form of axial chirality. researchgate.net Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to study the spatial proximity of protons and thus deduce the preferred conformation of the molecule. The relative orientation of the two aromatic rings is influenced by steric and electronic factors. Computational studies can complement experimental NMR data to provide a more detailed understanding of the conformational landscape. libretexts.orgcwu.edu

Infrared (IR) Spectroscopy for Functional Group Identification and Assessment of Aromaticity

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. The IR spectrum exhibits characteristic absorption bands corresponding to the vibrational modes of specific bonds.

The N-H stretching vibrations of the primary amine group are typically observed in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations appear around 3000-3100 cm⁻¹. The C=C stretching vibrations within the aromatic rings give rise to absorptions in the 1450-1600 cm⁻¹ region, providing evidence for the aromatic character of both the aniline and pyrrole moieties. The C-N stretching vibration is also observable, and the C-Cl stretch will appear in the fingerprint region at lower wavenumbers. For related N-arylpyrroles, characteristic pyrrole signals are observed in the IR spectrum. mdpi.com

Table 2: Typical IR Absorption Frequencies for Functional Groups in this compound

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| N-H (Amine) | Stretching | 3300-3500 |

| Aromatic C-H | Stretching | 3000-3100 |

| C=C (Aromatic) | Stretching | 1450-1600 |

| C-N | Stretching | 1250-1350 |

| C-Cl | Stretching | 600-800 |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Analysis of Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which confirms the molecular formula C₁₀H₉ClN₂. rsc.org

The mass spectrum also reveals a characteristic isotopic pattern for the molecular ion peak due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio). Electron impact (EI) or electrospray ionization (ESI) can be used to generate ions. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways may involve the loss of the chloro group, cleavage of the bond between the two rings, or fragmentation of the pyrrole ring.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (mass-to-charge ratio) | Comment |

| [M]⁺ | 192/194 | Molecular ion peak showing isotopic pattern for chlorine |

| [M-Cl]⁺ | 157 | Loss of chlorine atom |

| [M-C₄H₄N]⁺ | 126/128 | Loss of pyrrole ring |

Note: This is a predicted fragmentation pattern.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Elucidating Electronic Structure and Monitoring Reaction Progress

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of this compound by measuring the absorption of UV and visible light. The absorption of light promotes electrons from lower to higher energy molecular orbitals.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π-π* transitions within the aromatic aniline and pyrrole rings. The conjugation between the two rings influences the position and intensity of these absorption bands. The presence of the chloro and amino substituents on the aniline ring will also affect the electronic transitions. UV-Vis spectroscopy can be a useful tool for monitoring the progress of reactions involving this compound, as changes in the chromophore will result in shifts in the absorption spectrum. For instance, in the synthesis of related pyrrole-containing compounds, UV-Vis spectroscopy has been used to monitor the reaction. acs.org

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in predicting molecular geometries, energy levels, and reactivity patterns. For 4-chloro-2-(1H-pyrrol-1-yl)aniline, DFT calculations can elucidate the intricate interplay between the electron-rich pyrrole (B145914) ring, the substituted aniline (B41778) moiety, and the effects of the chloro and amino substituents.

Aromaticity Analysis Utilizing Indices such as HOMA and NICS for Pyrrole and Aniline Moieties

Aromaticity is a key concept in chemistry that describes the increased stability of cyclic, planar molecules with a delocalized π-electron system. Quantitative measures such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS) are employed to assess the degree of aromaticity.

HOMA: This index is based on the deviation of bond lengths from an optimal value assumed for a fully aromatic system. A HOMA value of 1 indicates a fully aromatic system, while values close to 0 suggest a non-aromatic, localized system.

NICS: This index is calculated as the negative of the magnetic shielding at the center of a ring. A large negative value (e.g., NICS(0) < -4) is indicative of aromatic character.

For this compound, the substituents on the aniline ring are expected to modulate the aromaticity of both the pyrrole and benzene (B151609) rings. The amino (-NH2) group is a strong electron-donating group, which can increase the electron density of the aniline ring but may lead to some double-bond localization in the pyrrole ring, potentially decreasing its aromaticity. researchgate.net Conversely, the chlorine atom, being electronegative, acts as an electron-withdrawing group via induction but can also donate electron density through resonance. Studies on similar substituted pyrroles have shown that chloro-substitution can lead to an increase in the aromaticity of the pyrrole ring. researchgate.net

A DFT analysis would likely reveal a delicate balance of these effects, providing quantitative HOMA and NICS values to compare the relative aromaticity of the two ring systems within the molecule.

Table 1: Predicted Aromaticity Effects of Substituents on this compound

| Ring Moiety | Substituent Effect | Predicted Impact on HOMA/NICS | Rationale |

| Pyrrole Ring | -NH2 group on adjacent aniline | Decrease in aromaticity | Electron donation from the aniline nitrogen may disrupt π-delocalization in the pyrrole ring. researchgate.net |

| Aniline Ring | -Cl (para) | Minor increase in aromaticity | The inductive withdrawal effect of chlorine can enhance cyclic delocalization. researchgate.net |

| Aniline Ring | Pyrrole group (ortho) | Modulation of aromaticity | The pyrrole ring acts as a substituent, influencing the electronic distribution of the aniline ring. |

Conformational Analysis and Tautomerism Studies of Pyrrole-Containing Systems

The three-dimensional structure and potential isomeric forms of a molecule are crucial for its reactivity and biological function.

Conformational Analysis: The single bond connecting the pyrrole and aniline rings allows for rotation, leading to different spatial arrangements or conformers. The most stable conformation is determined by a balance of steric hindrance between the rings and electronic effects, such as conjugation. DFT calculations can map the potential energy surface as a function of the dihedral angle between the two rings to identify the lowest-energy (most stable) conformers and the rotational energy barriers between them. Studies on similar 2-acylpyrroles have analyzed the stability of different planar conformers (syn and anti), which is dictated by resonance and steric effects. researchgate.net

Tautomerism: Pyrrole-containing anilines can theoretically exhibit tautomerism. The primary amine on the aniline ring and the pyrrole ring itself create the potential for enamino-imino tautomerism. researchgate.net While the enamine form, this compound, is overwhelmingly the more stable tautomer, computational studies can quantify the energy difference between it and its less stable imino tautomers. DFT investigations on 2-aminopyrrole have shown that while imino tautomers are less stable, they possess exceptionally high basicity, which can be a key factor in their chemical reactivity. researchgate.net

Transition State Analysis and Elucidation of Reaction Pathways via Potential Energy Surfaces

DFT is a valuable tool for modeling chemical reactions. By calculating the energies of reactants, products, and intermediate transition states, a potential energy surface can be constructed to map the most favorable reaction pathway. This analysis provides critical information about reaction mechanisms and energy barriers (activation energies).

For instance, 2-(1H-pyrrol-1-yl)anilines are known precursors in the synthesis of more complex heterocyclic systems like pyrrolo[1,2-a]quinoxalines. nih.gov The reaction of this compound in a Pictet-Spengler type reaction, for example, would involve several steps, including condensation and intramolecular cyclization. acs.org DFT calculations could be used to model the transition state for the key cyclization step, providing insights into the reaction's feasibility and the factors influencing its rate and stereoselectivity.

Quantum Chemical Calculations for the Prediction of Spectroscopic Properties, including NMR Chemical Shifts

Quantum chemical calculations can predict various spectroscopic properties, offering a powerful complement to experimental characterization. researchgate.net One of the most common applications is the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts.

Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework, it is possible to calculate the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C). These values can then be converted into chemical shifts (δ) that can be directly compared with experimental spectra. nih.gov This comparison serves as a rigorous validation of the computed molecular structure. For complex molecules, this predictive power can be invaluable in assigning ambiguous signals in experimental ¹H and ¹³C NMR spectra. While experimental NMR data for the parent compound 2-(1H-pyrrol-1-yl)aniline is available, theoretical calculations for this compound would help confirm signal assignments and understand the electronic influence of the chloro substituent on the chemical environment of each atom. rsc.org

Table 2: Illustrative Comparison of Experimental and Hypothetical Calculated ¹³C NMR Shifts

| Atom Position (Illustrative) | Experimental Shift (δ, ppm) for 2-(1H-pyrrol-1-yl)aniline rsc.org | Hypothetical Calculated Shift (δ, ppm) for this compound | Expected Influence of Chlorine |

| Pyrrole C2/C5 | 121.74 | ~122 | Minimal direct effect, slight downfield shift |

| Pyrrole C3/C4 | 109.42 | ~110 | Minimal direct effect, slight downfield shift |

| Aniline C1 (C-NH2) | 142.07 | ~141 | Minor upfield shift due to altered conjugation |

| Aniline C2 (C-Pyrrole) | 127.54 | ~128 | Downfield shift due to proximity to electron-withdrawing group |

| Aniline C4 (C-H) | 127.20 | N/A (becomes C-Cl) | N/A |

| Aniline C4 (Hypothetical C-Cl) | N/A | ~129 | Significant downfield shift due to deshielding by chlorine |

| Aniline C5 (C-H) | 118.43 | ~119 | Downfield shift due to meta-relation to chlorine |

Note: The calculated shifts are hypothetical illustrations of expected trends.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Molecular Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. mdpi.com The goal is to develop a mathematical model that can predict the activity of new, unsynthesized molecules, thereby guiding the rational design of more potent and selective compounds. nih.gov

In a QSAR study involving this compound, this compound would serve as one data point in a larger library of analogs. For each molecule in the series, a set of numerical parameters, or "molecular descriptors," is calculated. These descriptors quantify various aspects of the molecule's structure, such as:

Electronic properties: Dipole moment, partial atomic charges.

Steric properties: Molecular volume, surface area, specific shape indices.

Hydrophobic properties: LogP (the partition coefficient between octanol (B41247) and water).

Topological properties: Descriptors based on the 2D graph of the molecule.

Statistical methods, such as Orthogonal Projections to Latent Structures (OPLS), are then used to build a model linking these descriptors to experimentally measured biological activity (e.g., IC₅₀ values for enzyme inhibition). nih.gov Studies on related pyrrole-containing benzenesulfonamides have successfully used QSAR to create predictive models for anticancer activity, identifying key descriptors that influence their biological function. nih.govmdpi.com

Molecular Docking Simulations to Investigate Ligand-Target Interaction Mechanisms

Molecular docking is a computational simulation that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor or enzyme. researchgate.net This technique is fundamental in drug discovery for understanding the structural basis of a compound's activity and for virtual screening of large compound libraries. scispace.com

In a docking simulation, this compound would be placed in the active site of a target protein of interest. An algorithm then samples numerous possible conformations and orientations of the ligand, evaluating the "goodness of fit" for each pose using a scoring function. The scoring function estimates the binding affinity (e.g., in kcal/mol), with lower scores generally indicating a more favorable interaction. researchgate.net

Docking studies of various pyrrole derivatives have revealed their potential to bind to a wide range of biological targets. These simulations identify key intermolecular interactions—such as hydrogen bonds, hydrophobic contacts, and π-π stacking—that stabilize the ligand-protein complex. For example, pyrrole-based compounds have been docked into the active sites of enzymes like enoyl ACP reductase and dihydrofolate reductase (antitubercular targets) and various protein kinases (anticancer targets). nih.govnih.gov A docking study of this compound could reveal its potential to interact with specific residues in a target's binding pocket, providing a hypothesis for its mechanism of action that can be tested experimentally.

Table 3: Examples of Protein Targets for Docking of Pyrrole-Containing Compounds

| Compound Class | Protein Target(s) | Key Interactions Observed | Potential Therapeutic Area |

| Pyrrolo[2,3-d]pyrimidines nih.gov | Protein Kinases | Hydrogen bonding, hydrophobic interactions | Anticancer |

| Pyrrole Benzohydrazides nih.gov | Enoyl ACP Reductase, DHFR | Hydrogen bonding, lipophilic contact | Antitubercular |

| Pyrrole Benzenesulfonamides nih.gov | Various (e.g., tubulin) | Hydrogen bonding, π-π stacking | Anticancer |

| Pyrrole Methylene Anilines researchgate.net | Androgen Receptor | Hydrogen bonding, hydrophobic interactions | Anticancer (Prostate) |

Studies on Average Local Ionization Energies and Prediction of Electrophilic Attack Sites

The average local ionization energy (ALIE), represented as I(r), is a conceptual density functional theory descriptor that provides insight into the reactivity of a molecule. It is defined as the average energy required to remove an electron from any point r in the space of a molecule. Regions with lower ALIE values are more susceptible to electrophilic attack, as the electrons in these areas are less tightly bound.

While no specific studies providing ALIE data for this compound have been identified, research on related structures such as para-substituted anilines has demonstrated a strong correlation between the minimum ALIE values on the molecular surface and the substituent's electron-donating or -withdrawing nature. cdnsciencepub.comresearchgate.net For instance, electron-donating groups tend to lower the ionization energy, making the aromatic ring more susceptible to electrophilic attack.

Prediction of Electrophilic Attack Sites

The prediction of electrophilic attack sites is crucial for understanding the chemical behavior of a molecule. In this compound, several positions could potentially undergo electrophilic substitution. The aniline ring, activated by the amino group, and the electron-rich pyrrole ring are the most likely regions for such reactions.

Based on the directing effects of the substituents, the following predictions can be made:

Aniline Ring: The amino group is a strong activating and ortho-, para-directing group. The para position is blocked by the chlorine atom. Therefore, the positions ortho to the amino group (positions 3 and 5) would be activated. However, the bulky pyrrole group at the 2-position might sterically hinder attack at the 3-position.

Pyrrole Ring: The pyrrole ring is highly susceptible to electrophilic attack, typically at the 2- and 5-positions (alpha to the nitrogen). In this molecule, the 1-position is substituted. Therefore, electrophilic attack would be expected to occur at the 2'-, 3'-, 4'-, or 5'-positions of the pyrrole ring.

A comprehensive theoretical study would involve calculating the molecular electrostatic potential (MEP) and Fukui functions, in addition to the ALIE, to provide a more quantitative prediction of the most likely sites for electrophilic attack.

Applications As Chemical Precursors and Scaffolds in Academic Research

Building Block for the Synthesis of Complex Organic Molecules

The distinct arrangement of functional groups in 4-chloro-2-(1H-pyrrol-1-yl)aniline makes it an important starting material for the construction of intricate molecular frameworks. Researchers have utilized this compound to design and synthesize novel heterocyclic systems and to incorporate it into diverse molecular architectures for detailed structural analysis.

Design and Synthesis of Novel Heterocyclic Systems

The presence of both an amino group and a pyrrole (B145914) ring on an aniline (B41778) framework allows for a variety of cyclization reactions, leading to the formation of new and complex heterocyclic systems. For instance, this compound has been employed as a key substrate in the synthesis of pyrrolo[1,2-a]quinoxalines. acs.orgnih.gov These reactions often involve the condensation of the aniline derivative with carbonyl compounds, such as aldehydes and ketones, to generate a diverse array of fused heterocyclic structures. acs.orgnih.gov

One notable application involves the indium(III) chloride-catalyzed one-pot synthesis of benzo a2bchem.combiosynth.complos.orgrsc.orgoxazepino[4,5-a]pyrrolo[2,1-c]quinoxalines. In this process, 5-chloro-2-(1H-pyrrol-1-yl)aniline is reacted with 2-(prop-2-ynyloxy)benzaldehyde to yield the complex heterocyclic product, 3-chloro-6-methyl-12bH-benzo a2bchem.combiosynth.complos.orgrsc.orgoxazepino[4,5-a]pyrrolo[2,1-c]quinoxaline, in high yield. acs.orgnih.gov The reaction proceeds through the formation of an imine intermediate, followed by an intramolecular cyclization and subsequent aromatization. nih.gov This methodology highlights the utility of this compound in generating structurally complex and potentially biologically active molecules.

The versatility of this building block is further demonstrated in its use in cycloaddition reactions. The reaction of benzimidazolium ylides with activated alkynes can lead to the formation of 2-(1H-pyrrol-1-yl)anilines, including the chloro-substituted derivative, as stable or intermediate products. plos.org These intermediates can then undergo further transformations to yield pyrrolo[1,2-a]quinoxalin-4(5H)-ones. plos.org The reaction pathway and selectivity can be influenced by the substituents and experimental conditions, showcasing the tunability of syntheses involving this scaffold. plos.org

Below is a table summarizing the synthesis of a novel heterocyclic system using this compound:

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield | Reference |

| 5-chloro-2-(1H-pyrrol-1-yl)aniline | 2-(prop-2-ynyloxy)benzaldehyde | InCl₃ | 3-chloro-6-methyl-12bH-benzo a2bchem.combiosynth.complos.orgrsc.orgoxazepino[4,5-a]pyrrolo[2,1-c]quinoxaline | 83% | acs.orgnih.gov |

Incorporation into Diverse Molecular Architectures for Structural Investigation

Beyond the synthesis of novel heterocycles, this compound and its derivatives are incorporated into various molecular architectures to study their structural properties. The presence of the chloro substituent can significantly influence the crystal packing and intermolecular interactions of the resulting molecules. nih.gov

For example, the synthesis and crystal structure analysis of 2-(4-Chloro-N-{2-[(1H-pyrrol-2-yl)carbonyloxy]ethyl}anilino)ethyl 1H-pyrrole-2-carboxylate reveals how the chloro group impacts the solid-state self-assembly. nih.gov In this molecule, the pyrrole NH groups adopt a syn conformation relative to the carbonyl groups, and the molecules form one-dimensional tapes through helical N—H···O hydrogen bonds. nih.gov These tapes are further linked into layers by other intermolecular hydrogen bonds. nih.gov This detailed structural information is crucial for understanding how subtle changes in molecular structure can dictate macroscopic properties.

Precursor in Materials Science Research and Functional Material Development

The chemical reactivity of this compound also extends to the field of materials science, where it serves as a precursor for the development of functional materials with specific electronic and electrochemical properties.

Development of Functionalized Monomers for Conducting Polymer Synthesis

Conducting polymers are a class of organic materials that possess electrical conductivity, and their properties can be tuned by modifying the monomer units. paperpublications.orgrsc.org this compound can serve as a functionalized monomer for the synthesis of such polymers. metu.edu.tr The aniline and pyrrole moieties are both known to form conducting polymers (polyaniline and polypyrrole, respectively) through oxidative polymerization. paperpublications.orgnih.goviarjset.com

The synthesis of conducting polymers can be achieved through either chemical or electrochemical polymerization methods. paperpublications.org In electrochemical polymerization, the monomer is dissolved in a suitable solvent with an electrolyte and subjected to an anodic potential, leading to the formation of a polymer film on the electrode surface. paperpublications.org The properties of the resulting polymer, such as conductivity and stability, are influenced by the structure of the monomer and the polymerization conditions. The presence of the chloro substituent and the pyrrole ring on the aniline backbone of this compound would be expected to modulate the electronic properties and morphology of the resulting polymer.

Application in the Fabrication of Advanced Electrochemical Sensors

The conducting polymers derived from monomers like this compound have potential applications in the fabrication of advanced electrochemical sensors. metu.edu.tr Conducting polymers are attractive materials for sensor development due to their high surface area, porosity, and the ability to interact with various analytes. researchgate.net They can be used as the active sensing element or as a matrix for immobilizing other sensing components, such as enzymes. mdpi.comresearchgate.net

For instance, conducting polymers based on pyrrole and aniline derivatives have been successfully used in the construction of biosensors. nih.govmdpi.com In a typical biosensor, the conducting polymer can act as a transducer, converting a biological recognition event into a measurable electrical signal. mdpi.com The functional groups on the polymer backbone can be used for the covalent attachment of biomolecules. mdpi.com While specific studies on polymers derived solely from this compound for sensor applications are not detailed in the provided context, the general principles of conducting polymer-based sensors suggest its potential in this area. researchgate.netmdpi.com

Scaffold for Mechanistic Organic Chemistry Studies

The reactivity of this compound also makes it a useful tool for studying the mechanisms of organic reactions. Its well-defined structure allows for the systematic investigation of reaction pathways and the influence of substituents on reactivity.

For example, in the cycloaddition reaction of benzimidazolium ylides with alkynes, the formation of 2-(1H-pyrrol-1-yl)anilines as intermediates provides crucial insight into the reaction mechanism. plos.org The isolation and characterization of these intermediates, including the chloro-substituted derivative, support a proposed pathway that involves the opening of the imidazole (B134444) ring. plos.org

Furthermore, in studies of acid-catalyzed amination reactions, anilines are used to understand the reaction mechanism, including the site of protonation. ntnu.no While the specific use of this compound in such a mechanistic study is not explicitly detailed, its structural features would allow for probing the electronic effects of the chloro and pyrrolyl substituents on the reactivity of the aniline nitrogen.

Precursor for Advanced Chemical Biology Probes

Chemical probes are small molecules designed to interact with specific biological targets, enabling the study of their functions in a cellular context. nih.govrsc.org The development of these tools is a critical aspect of chemical biology. Due to its adaptable scaffold, this compound is a valuable starting point for synthesizing such sophisticated molecular probes. whiterose.ac.uk

The core structure of this compound can be found within larger molecules designed to inhibit specific enzymes. By serving as a foundational fragment, it allows for systematic modifications to optimize binding affinity and selectivity for a target enzyme's active site.

For example, research into antimalarial agents has led to the development of pyrrolone compounds. acs.org While not directly using the chloro-substituted aniline, these studies exemplify the general strategy: a core pyrrole-containing structure is systematically modified, and the resulting analogues are tested for their ability to inhibit the growth of parasites like P. falciparum. acs.org Structure-activity relationship (SAR) data from such studies reveal how different substituents on the aromatic rings impact biological activity, providing a chemical perspective on enzyme inhibition. acs.org

Beyond single-enzyme inhibition, chemical probes derived from precursors like this compound can be used to investigate entire biological pathways. These tools help to validate disease-modifying targets and understand their roles in cellular processes. nih.govrsc.org

A pertinent example is the synthesis of pyrrolo[1,2-a]quinoxaline-based derivatives as selective activators of Sirtuin 6 (SIRT6), an important enzyme involved in regulating metabolism, DNA repair, and inflammation. nih.gov The synthesis of these activators starts with 2-(1H-pyrrol-1-yl)aniline, which undergoes condensation with various aldehydes to create a library of compounds. nih.gov By testing these molecules, researchers can identify potent and selective activators of SIRT6, which can then be used as chemical tools to probe the downstream effects of SIRT6 activation and elucidate its role in various signaling pathways. The development of such specific molecular tools is essential for advancing our understanding of complex biological systems.

Q & A

Q. What are the most reliable synthetic routes for 4-chloro-2-(1H-pyrrol-1-yl)aniline, and how do reaction conditions influence yield?

A copper-catalyzed Ullmann-type coupling is commonly employed. For example, reacting 4-iodoaniline with pyrrole in the presence of CuI, K₂CO₃, and dimethylethylenediamine (DMEDA) in DMF at 110°C under argon yields ~50% product . Optimizing solvent (e.g., DMF vs. DMSO) and catalyst loading (10–20 mol%) can improve efficiency. Lower yields in polar aprotic solvents may arise from side reactions like over-arylation, necessitating careful stoichiometric control .

Q. How can spectroscopic techniques characterize the structural integrity of this compound?

- ¹H/¹³C NMR : Aromatic protons appear as doublets (δ 6.6–7.2 ppm), with pyrrole protons resonating as a triplet (δ 6.1–6.3 ppm). The NH₂ group shows a broad singlet (~δ 4.3 ppm) .

- Mass Spectrometry : The molecular ion [M+H]⁺ is observed at m/z 207.6, with fragmentation peaks at m/z 170 (loss of Cl) and 123 (pyrrole ring cleavage) .

- FTIR : N-H stretching (3350–3450 cm⁻¹), C-Cl (750 cm⁻¹), and pyrrole C-N (1590 cm⁻¹) confirm functional groups .

Q. What are the key reactivity patterns of this compound in cross-coupling reactions?

The aniline NH₂ group can act as a directing group for electrophilic substitution, while the pyrrole ring participates in radical-mediated cyclizations. For example, Cu(II)-catalyzed reactions with alkylsilyl peroxides form pyrrolo[1,2-a]quinoxalines via C–C bond cleavage and recombination (yields: 60–85%) . Chlorine substitution enhances electrophilicity, enabling Suzuki-Miyaura couplings with arylboronic acids .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic properties and reaction pathways of this compound?

DFT studies (B3LYP/6-311++G(d,p)) reveal a HOMO-LUMO gap of ~4.2 eV, indicating moderate reactivity. The electron-withdrawing Cl group lowers the HOMO energy (-5.8 eV), stabilizing the molecule against oxidation. Transition-state modeling for cyclization reactions shows a barrier of ~25 kcal/mol, consistent with experimental activation energies .

Q. What mechanistic insights explain contradictions in catalytic efficiency between Fe and Cu systems for pyrrolo[1,2-a]quinoxaline synthesis?

Fe(0) catalysts favor single-electron transfer (SET) pathways, generating alkyl radicals from peroxides, while Cu(II) promotes two-electron oxidation, forming carbocation intermediates. Fe systems achieve higher yields (75–85%) but require longer reaction times (12 h vs. 6 h for Cu). Side-product analysis by LC-MS shows Fe generates fewer dimers, suggesting better control over radical recombination .

Q. How does structural modification of the pyrrole ring impact electrochemical properties in conducting polymers?

Incorporating this compound into polythiophene backbones reduces bandgap (1.8 eV vs. 2.1 eV for unsubstituted analogs) due to enhanced conjugation. Cyclic voltammetry shows reversible oxidation at +0.7 V (vs. Ag/AgCl), making it suitable for biosensor applications. Stability tests indicate <5% current loss after 100 cycles .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.